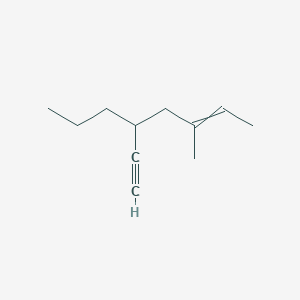
5-Ethynyl-3-methyloct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-3-methyloct-2-ene: is an organic compound characterized by the presence of both a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene) within its molecular structure. This compound is part of a class of unsaturated hydrocarbons, which are known for their reactivity due to the presence of multiple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methyloct-2-ene typically involves the following steps:
Alkylation of Acetylene: The initial step involves the alkylation of acetylene with an appropriate alkyl halide to introduce the ethynyl group.
Formation of the Double Bond: The next step involves the formation of the double bond through a dehydrohalogenation reaction, where a halogenated precursor undergoes elimination to form the alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Ethynyl-3-methyloct-2-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the ethynyl or alkene groups are replaced by other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Ethynyl-3-methyloct-2-ene is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations.
Biology: In biological research, compounds with ethynyl groups are often used as probes in click chemistry, allowing for the labeling and detection of biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-3-methyloct-2-ene involves its reactivity due to the presence of both alkyne and alkene groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Octyne: A similar compound with a terminal alkyne group.
3-Methyl-1-octene: A similar compound with a terminal alkene group.
Comparison: 5-Ethynyl-3-methyloct-2-ene is unique due to the presence of both an alkyne and an alkene group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of multiple bond.
Propriétés
Numéro CAS |
779349-13-2 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
5-ethynyl-3-methyloct-2-ene |
InChI |
InChI=1S/C11H18/c1-5-8-11(7-3)9-10(4)6-2/h3,6,11H,5,8-9H2,1-2,4H3 |
Clé InChI |
WZCHWAWMCUHXDB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=CC)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
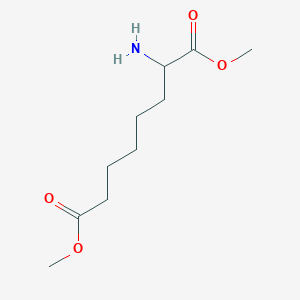
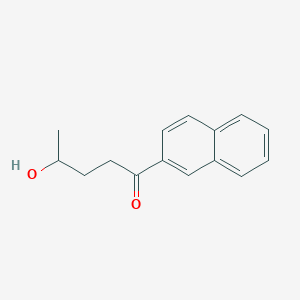

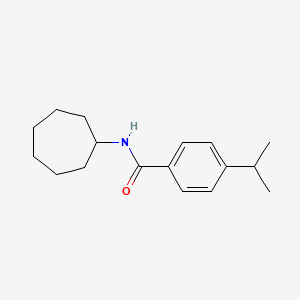
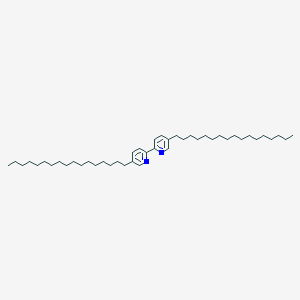
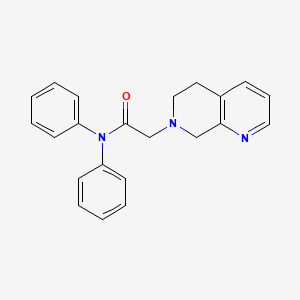

![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
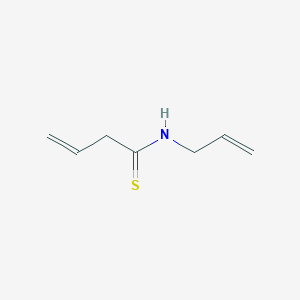
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)


